For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Cyano-3-(furan-2-yl)acrylate
Abstract
Ethyl 2-cyano-3-(furan-2-yl)acrylate is a versatile organic compound characterized by its unique molecular architecture, which includes a furan ring, a cyano group, and an acrylate moiety.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. We delve into its reactivity, highlighting its utility as a monomer in copolymerization reactions and as a precursor in the synthesis of complex heterocyclic structures. Furthermore, we explore its burgeoning applications in medicinal chemistry and drug development, particularly in the construction of targeted drug delivery systems. This document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, polymer chemistry, and pharmaceutical sciences.
Introduction
Ethyl 2-cyano-3-(furan-2-yl)acrylate, with the molecular formula C₁₀H₉NO₃, is a substituted acrylate ester that has garnered significant interest in various fields of chemical research.[1] Its structure, featuring an electron-withdrawing cyano group and an aromatic furan ring conjugated with an acrylate system, imparts a unique combination of reactivity and functionality. This makes it a valuable intermediate for synthesizing a wide array of more complex molecules and functional polymers.[1][2] In the realm of medicinal chemistry, this compound has been investigated for its potential biological activities, including antibacterial and anticancer properties.[1] Its application extends to materials science, where it is utilized in the production of adhesives, coatings, and specialty polymers due to its reactive functional groups.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of ethyl 2-cyano-3-(furan-2-yl)acrylate is paramount for its effective application in research and development. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.18 g/mol | |
| Monoisotopic Mass | 191.058243 g/mol | |
| Appearance | White to brown or pale yellow solid | [3] |
| Melting Point | 83-85 °C | [4][5] |
| Solubility | Moderate in polar solvents (e.g., DMSO), high in organic solvents. | |
| CAS Number | 67449-75-6, 23973-22-0 | [1] |
| IUPAC Name | ethyl (E)-2-cyano-3-(furan-2-yl)prop-2-enoate | [6] |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate is the Knoevenagel condensation .[7][8] This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, ethyl cyanoacetate, to a carbonyl group of an aldehyde, furan-2-carbaldehyde, followed by a dehydration reaction.[9] The reaction is typically catalyzed by a weak base, such as piperidine.[7][10]
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-defined steps:
-
Deprotonation: The basic catalyst (e.g., piperidine) removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate ion. The electron-withdrawing cyano and ester groups enhance the acidity of this proton, facilitating its removal by a mild base.[9]
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of furan-2-carbaldehyde. This results in the formation of an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (or a protic solvent), yielding an aldol-type addition product.
-
Dehydration: The aldol adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, ethyl 2-cyano-3-(furan-2-yl)acrylate. This step is often facilitated by the acidic nature of the remaining α-proton and the stability of the resulting conjugated system.
The following diagram illustrates the workflow for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate.
Caption: Synthesis workflow for ethyl 2-cyano-3-(furan-2-yl)acrylate.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of ethyl 2-cyano-3-(furan-2-yl)acrylate:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve furan-2-carbaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.2 equivalents) in ethanol (approximately 20 mL per mole of aldehyde).[7][10]
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 mL).[7][10]
-
Reaction Progression: Stir the reaction mixture at room temperature for 8 hours.[7][10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator. This will typically yield an orange solid.[7][10]
-
Purification: The crude product can be purified by recrystallization from ethyl acetate to afford pale yellow needles of ethyl 2-cyano-3-(furan-2-yl)acrylate.[7]
Spectral Characterization
The structure of ethyl 2-cyano-3-(furan-2-yl)acrylate has been extensively characterized using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals corresponding to the different protons in the molecule.[4][5]
-
δ 8.01 (s, 1H): This singlet is attributed to the vinylic proton (HC=C).[4][5]
-
δ 7.75-7.76 (m, 1H), 7.39-7.40 (m, 1H), 6.66-6.67 (m, 1H): These multiplets correspond to the protons of the furan ring.[4][5]
-
δ 4.33-4.38 (m, 2H): This multiplet (typically a quartet) is assigned to the methylene protons (-CH₂-) of the ethyl ester group.[4][5]
-
δ 1.38 (t, J = 7.2 Hz, 3H): This triplet is characteristic of the methyl protons (-CH₃) of the ethyl ester group.[4][5]
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation of the molecular structure.[4][5]
-
δ 162.5: Corresponds to the carbonyl carbon of the ester group.[4][5]
-
δ 148.7, 148.1, 139.4, 121.5, 113.8: These signals are assigned to the carbons of the furan ring and the vinylic carbons.[4][5]
-
δ 115.2: Attributed to the carbon of the cyano group (-C≡N).[4][5]
-
δ 98.7: Corresponds to the α-carbon of the acrylate moiety.[4][5]
-
δ 62.5: Assigned to the methylene carbon (-CH₂-) of the ethyl ester group.[4][5]
-
δ 14.1: Corresponds to the methyl carbon (-CH₃) of the ethyl ester group.[4][5]
-
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the various functional groups present in the molecule.[4][5]
-
2252 cm⁻¹: A strong, sharp absorption corresponding to the C≡N stretching of the cyano group.[4][5]
-
1741 cm⁻¹: A strong absorption due to the C=O stretching of the ester group.[4][5]
-
1613 cm⁻¹: An absorption band corresponding to the C=C stretching of the acrylate double bond.[4][5]
-
2984 cm⁻¹: C-H stretching vibrations of the ethyl group.[4][5]
X-ray Crystallography
Single-crystal X-ray diffraction studies have confirmed the (E)-configuration of the double bond in ethyl 2-cyano-3-(furan-2-yl)acrylate.[7][8] The analysis reveals that the non-hydrogen atoms, with the exception of the methyl carbon, are nearly coplanar.[7][8] The crystal structure is stabilized by intermolecular C-H···O interactions, which lead to the formation of inversion dimers.[7][8]
Chemical Reactivity and Applications
The multifunctionality of ethyl 2-cyano-3-(furan-2-yl)acrylate makes it a highly reactive and versatile building block in organic synthesis.
Polymerization Reactions
The acrylate double bond in ethyl 2-cyano-3-(furan-2-yl)acrylate allows it to act as a monomer in polymerization reactions. It can undergo copolymerization with other monomers, such as styrene, to produce functional polymers.[10] The resulting copolymers, bearing pendant furan groups, are of significant interest in the development of "smart" materials and biomedical devices.[10]
Diels-Alder "Click" Chemistry
The furan moiety in polymers derived from ethyl 2-cyano-3-(furan-2-yl)acrylate can participate in Diels-Alder reactions with suitable dienophiles, such as maleimides.[10] This "click" reaction is highly efficient and specific, making it an excellent tool for post-polymerization modification.[10]
Applications in Drug Development
The unique reactivity of furan-functionalized polymers has been harnessed in the design of advanced drug delivery systems.[10]
-
Targeted Drug Delivery: Copolymers of ethyl 2-cyano-3-(furan-2-yl)acrylate can be formulated into nanoparticles that encapsulate therapeutic agents. The furan groups on the surface of these nanoparticles can be conjugated with maleimide-modified targeting ligands (e.g., antibodies, peptides) via the Diels-Alder reaction.[10] This enables the specific delivery of the drug to target cells or tissues, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[10]
The following diagram illustrates a conceptual workflow for targeted drug delivery using a copolymer derived from ethyl 2-cyano-3-(furan-2-yl)acrylate.
Caption: Targeted drug delivery workflow.
Synthesis of Heterocyclic Compounds
Ethyl 2-cyano-3-(furan-2-yl)acrylate serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it can react with ethyl glycinate hydrochloride in the presence of a base to form substituted furancarboxylates.[2] The cyano group can also be involved in cyclization reactions to generate other nitrogen-containing heterocycles.
Conclusion
Ethyl 2-cyano-3-(furan-2-yl)acrylate is a highly functionalized and reactive molecule with significant potential in both materials science and medicinal chemistry. Its straightforward synthesis via the Knoevenagel condensation, coupled with the versatile reactivity of its constituent functional groups, makes it an attractive building block for the creation of novel polymers and complex organic molecules. The ability to utilize the furan moiety for post-synthetic modification through Diels-Alder chemistry opens up exciting avenues for the development of advanced materials, particularly in the realm of targeted drug delivery. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, and it is hoped that it will serve as a valuable resource for researchers in the field.
References
-
Kalkhambkar, R. G., Gayathri, D., Gupta, V. K., Kant, R., & Jeong, Y. T. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1482. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 682084, Ethyl 2-Cyano-3-(2-furanyl)acrylate. Retrieved from [Link]
-
Martínez-Vargas, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Retrieved from [Link]
-
Unknown. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Retrieved from [Link]
-
Kalkhambkar, R. G., et al. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. ResearchGate. Retrieved from [Link]
-
Unknown. (2023). Supplementary Information. Journal of the Mexican Chemical Society. Retrieved from [Link]
-
ACS Omega. (2024). Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Publications. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Kada, R., Ilavsky, D., Stetinova, J., Zalibera, L., & Padour, M. (1994). Synthesis, Reactions and Spectral Properties of Ethyl Esters of 2-Cyano-3-(5-X-2-furyl)acrylic Acid.
-
PubMed. (2012). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate. National Library of Medicine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. Retrieved from [Link]
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. Retrieved from [Link]
-
Organic Chemistry. (2021, October 27). Knoevenagel Condensation Mechanism [Video]. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). Ethyl (2e)-2-cyano-3-(5-nitro-2-furyl)acrylate. Retrieved from [Link]
Sources
- 1. Ethyl 2-Cyano-3-(2-furanyl)acrylate | 67449-75-6 | Benchchem [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ethyl 2-Cyano-3-(2-furanyl)acrylate | 23973-22-0 [sigmaaldrich.com]
- 4. jmcs.org.mx [jmcs.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. Ethyl 2-Cyano-3-(2-furanyl)acrylate | C10H9NO3 | CID 682084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
